tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
Description
Chemical Structure: This compound features a piperidin-4-yl core substituted with a methylcarbamate group (tert-butyl (methyl)carbamate) and a pyrimidin-4-yl moiety bearing a cyclopropylamino group at position 4.
Role in Drug Discovery: As a carbamate-protected piperidine-pyrimidine derivative, it is likely an intermediate or candidate in medicinal chemistry programs targeting kinase inhibition or protein-protein interaction modulation (e.g., Hsp90-Cdc37 inhibition, as suggested by analogs in ) . The tert-butyl carbamate group enhances solubility and stability during synthesis, while the cyclopropylamino substituent may optimize steric and electronic interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-7-9-23(10-8-14)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYNPWMVOWKZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₂₆N₄O₂
- Molecular Weight : 342.43 g/mol
- CAS Number : 1353944-62-3
The structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl carbamate group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL |
| Staphylococcus epidermidis | Low concentrations effective |
The compound demonstrated strong bactericidal effects comparable to last-resort antibiotics such as vancomycin and linezolid, particularly against biofilm-forming strains .
The mechanism through which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This action is particularly relevant in drug-resistant strains, highlighting its potential as a novel therapeutic agent .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:
-
Study on MRSA Inhibition :
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections . -
Biofilm Disruption :
Research demonstrated that the compound not only inhibited planktonic bacterial growth but also disrupted biofilms formed by Staphylococcus species, which are often resistant to conventional treatments . -
Comparative Studies :
Comparative modeling studies have indicated that the structural features of this compound contribute to its selectivity and potency against specific bacterial targets, providing insights into its design for further drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
